molecular formula C12H15FN2O4 B15233970 Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate

Cat. No.: B15233970
M. Wt: 270.26 g/mol
InChI Key: ZPOBWTLIRAOIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate is a chemical compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-nitrobenzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification process may also involve additional steps such as recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 5-fluoro-2-aminophenylmethylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-2-nitrobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The fluoro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-6-9(13)4-5-10(8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBWTLIRAOIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.